

Application Notes and Protocols for ETX1317

Sodium In Vitro Susceptibility Testing

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Compound of Interest

Compound Name: ETX1317 sodium

Cat. No.: B1192677

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to cefpodoxime in combination with **ETX1317 sodium**. ETX1317 is a novel broad-spectrum serine β -lactamase inhibitor of the diazabicyclooctane class.[1][2][3] It functions by inhibiting a wide range of Ambler class A, C, and some class D β -lactamases, thereby restoring the antibacterial activity of β -lactam agents like cefpodoxime against many multi-drug-resistant Gram-negative bacteria, particularly Enterobacteriales.[1][4][5]

ETX1317 is the active moiety of the orally available prodrug ETX0282, which is being developed in combination with cefpodoxime proxetil. Due to the intrinsic antibacterial activity of ETX1317, a fixed 1:2 ratio of cefpodoxime to ETX1317 is recommended for in vitro susceptibility testing to accurately reflect the synergistic interaction of the two compounds.[2] The methodologies described herein are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Cefpodoxime-ETX1317

The following table summarizes the potentiation of cefpodoxime activity by ETX1317 against a panel of β -lactamase-producing Enterobacteriaceae.

Bacterial Species	β -Lactamase Profile	Cefpodoxime MIC ($\mu\text{g/mL}$)	Cefpodoxime-ETX1317 (1:2) MIC ($\mu\text{g/mL}$)
Escherichia coli	ESBL, AmpC	>64	0.125
Klebsiella pneumoniae	KPC, SHV, TEM	>64	0.25
Klebsiella pneumoniae	OXA-48-like, CTX-M	32	0.25
Enterobacter cloacae	AmpC	>64	0.25

Note: Data is illustrative and compiled from published studies. Actual MIC values may vary.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI M07-A11 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

a. Materials:

- Cefpodoxime sodium salt (analytical grade)
- **ETX1317 sodium** salt (analytical grade)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland
- Sterile saline or broth for inoculum preparation
- Quality control (QC) strains: Escherichia coli ATCC® 25922™ and Klebsiella pneumoniae ATCC® 700603™

b. Preparation of Antimicrobial Stock Solutions:

- Prepare a stock solution of cefpodoxime at 1280 µg/mL in a suitable solvent (e.g., sterile water).
- Prepare a stock solution of ETX1317 at 2560 µg/mL in a suitable solvent (e.g., sterile water).
- Filter-sterilize both stock solutions using a 0.22 µm syringe filter.
- Store stock solutions at -70°C in small aliquots.

c. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

d. Microtiter Plate Preparation (for a 1:2 Cefpodoxime:ETX1317 ratio):

- Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
- In the first well of each row, add 50 µL of the cefpodoxime and ETX1317 stock solutions to achieve the highest desired starting concentration (e.g., 64 µg/mL cefpodoxime and 128 µg/mL ETX1317).
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
- The final volume in each well should be 50 µL.

- Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum of 5×10^5 CFU/mL.
- Include a growth control well (inoculum in CAMHB without antibiotics) and a sterility control well (CAMHB only).

e. Incubation:

- Incubate the microtiter plates in ambient air at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.

f. Reading and Interpreting Results:

- The MIC is the lowest concentration of cefpodoxime (in the 1:2 ratio with ETX1317) that completely inhibits visible growth of the organism.
- Reading can be done visually or with a microplate reader.
- The growth control well should show distinct turbidity. The sterility control should remain clear.

g. Quality Control:

- Perform QC testing using *E. coli* ATCC® 25922™ and *K. pneumoniae* ATCC® 700603™. The resulting MICs should fall within the CLSI-approved ranges for the cefpodoxime-ETX1317 combination.

Agar Dilution Method for MIC Determination (Alternative Method)

This protocol is based on the CLSI M07-A11 standard.

a. Materials:

- Cefpodoxime and ETX1317 stock solutions (as prepared for broth microdilution).
- Mueller-Hinton Agar (MHA).
- Sterile petri dishes.

- Standardized bacterial inoculum (0.5 McFarland).

- Inoculum replicating device.

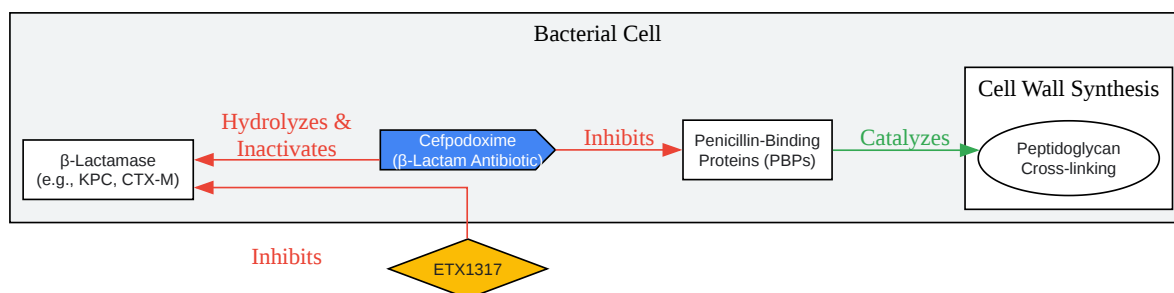
b. Procedure:

- Prepare molten MHA and cool to 45-50°C.
- Add appropriate volumes of the cefpodoxime and ETX1317 stock solutions to the molten agar to achieve the desired final concentrations in a 1:2 ratio.
- Pour the agar into sterile petri dishes and allow to solidify.
- Prepare the bacterial inoculum as described for the broth microdilution method and dilute to a final concentration of approximately 10^7 CFU/mL.
- Using an inoculum replicating device, spot-inoculate approximately 1-2 μ L of the bacterial suspension onto the surface of the agar plates.
- Include a growth control plate (no antibiotic).
- Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.

c. Reading and Interpreting Results:

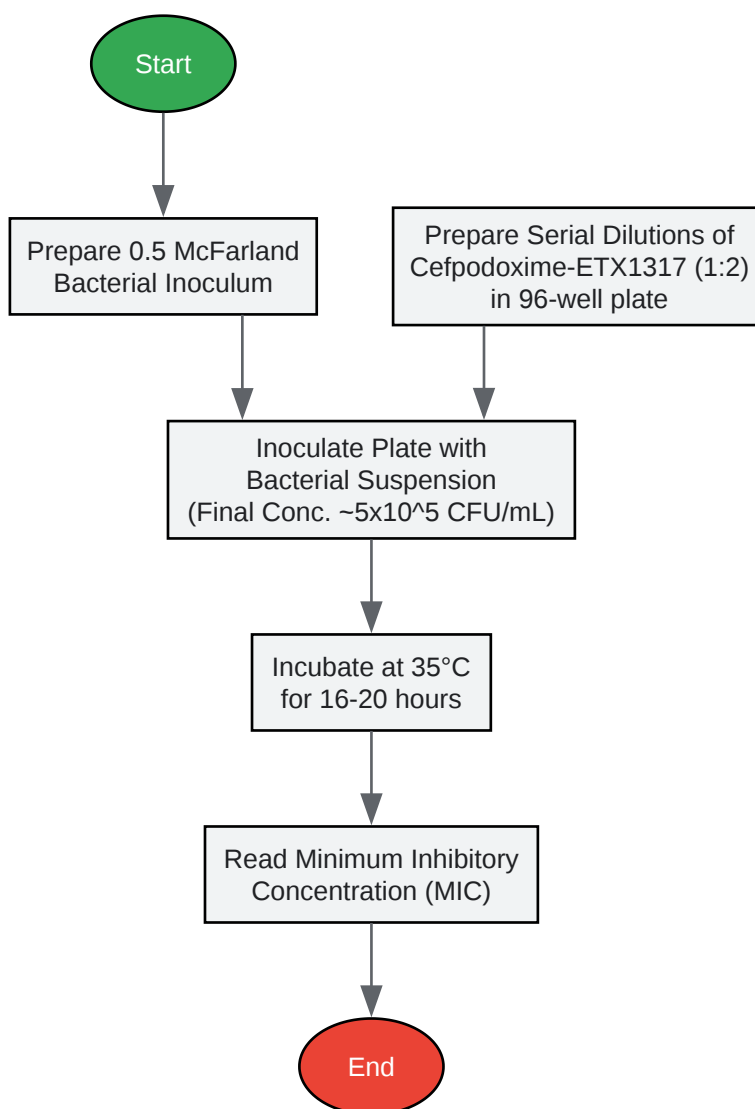
- The MIC is the lowest concentration of cefpodoxime (in the 1:2 ratio with ETX1317) that prevents the growth of more than one colony.

Visualizations



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Caption: Mechanism of action of Cefpodoxime and ETX1317.



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Caption: Broth microdilution workflow for MIC determination.

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